molecular formula C23H22N4O B11666019 6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11666019
M. Wt: 370.4 g/mol
InChI Key: IEVJHICKSXSCFU-UHFFFAOYSA-N
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Description

6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 4-ethylbenzaldehyde, 4-methylphenylhydrazine, and malononitrile in the presence of a catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired pyrano[2,3-c]pyrazole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile exhibits unique structural features and biological activities.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

6-amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O/c1-4-16-7-9-17(10-8-16)21-19(13-24)22(25)28-23-20(21)15(3)26-27(23)18-11-5-14(2)6-12-18/h5-12,21H,4,25H2,1-3H3

InChI Key

IEVJHICKSXSCFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=C(C=C4)C)C)N)C#N

Origin of Product

United States

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